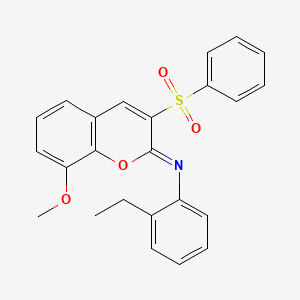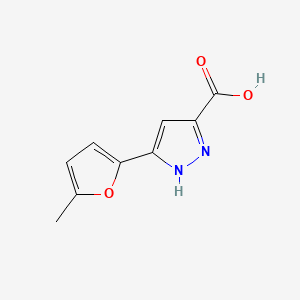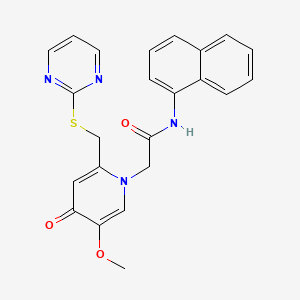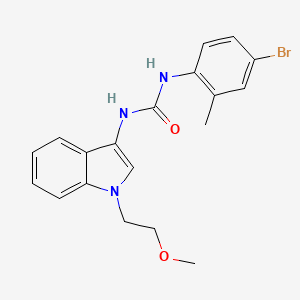![molecular formula C15H16N2O2S B2411231 (3-(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)氮杂环丁烷-1-基)(呋喃-3-基)甲酮 CAS No. 2097893-08-6](/img/structure/B2411231.png)
(3-(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)氮杂环丁烷-1-基)(呋喃-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone is a complex organic compound that features a unique combination of a thienopyridine ring, an azetidine ring, and a furan ring
科学研究应用
有机半导体
酰胺和酰亚胺基团在设计有机半导体中起着至关重要的作用。基于这些官能团开发新型结构半导体的目的是提高有机电子器件的性能。在这种情况下,研究人员合成两种有趣的醌型分子,它们源于5,10-二氢二噻吩并[3,2-c:3′,2′-h][2,6]萘啶-4,9-二酮 (TVTDA)。这些分子,即TVTDA-CN-EH和TVTDA-CN-OD,表现出较低的最低未占分子轨道 (LUMO) 和最高占据分子轨道 (HOMO) 能级。此外,它们在长波长区域强烈吸收。基于这些分子的有机场效应晶体管 (OFET) 表现出单极性 n 型电子传输行为,迁移率分别为 0.04 和 0.0064 cm²·V⁻¹·s⁻¹。 值得注意的是,TVTDA-CN-EH 具有较短的烷基侧链,由于薄膜中更大的晶粒尺寸,表现出更好的电子传输性能,有利于电荷传输 .
有机光电晶体管 (OPT)
相同的 TVTDA-CN-EH 分子在有机光电晶体管中显示出希望。这些器件表现出良好的光检测特性,特别是在红光到近红外区域。 TVTDA-CN-EH 的吸收特性使其适用于光响应应用,扩展了其在光电子器件中的应用 .
参考文献
- Yunran Su, Lingxu Zhao, Shengnan Zhang, Jiawei Chen, Yanru Li, Ting Jiang, Jie Li, Deyang Ji, Liqiang Li & Zhuping Fei. “Dithieno [3,2-c:3′,2′-h] [2,6]naphthyridine-4,9 (5 H ,10 H )-dione-based Quinoidal Small Molecules: Synthesis, Properties, and Optoelectronic Applications.” 中国大学化学研究, 2024 年 6 月 22 日阅读全文 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is often synthesized via cyclization reactions involving amines and haloalkanes.
Coupling with Furan: The final step involves coupling the thienopyridine-azetidine intermediate with a furan derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to improve yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the thienopyridine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the azetidine ring.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated thienopyridine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Potential applications in drug discovery, particularly in the development of compounds with anti-inflammatory or anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thienopyridine ring can interact with biological targets through π-π stacking or hydrogen bonding, while the azetidine ring can enhance binding affinity through its unique three-dimensional structure.
相似化合物的比较
(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone: Contains a pyridine ring instead of a furan ring.
Uniqueness: The presence of the furan ring in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
This compound’s unique structure and reactivity make it a valuable subject for further research in various scientific fields.
属性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-2-5-19-10-12)17-8-13(9-17)16-4-1-14-11(7-16)3-6-20-14/h2-3,5-6,10,13H,1,4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADWYQVSHZZPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2411149.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)
![3-[2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl]propanenitrile](/img/structure/B2411153.png)



![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)



![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2411166.png)
![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)
